1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
Overview
Description
“1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole” is a chemical compound with the molecular formula C12H11F2N3O. It has a molecular weight of 251.23 . This compound has two defined stereocenters .
Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring, an oxirane ring, and a difluorophenyl group . The stereochemistry is specified as (2S,3S), indicating the spatial arrangement of these groups .
Scientific Research Applications
Synthesis and Antifungal Activity : This compound and its stereoisomers have been synthesized and evaluated for antifungal activity. For instance, (2R,3R)-7 and its stereoisomers showed extremely potent antifungal activity both in vitro and in vivo (Tasaka et al., 1993). Another study developed optically active antifungal azoles using similar compounds, demonstrating potent antifungal activities in vitro and in vivo (Kitazaki et al., 1996).
Method Development for Quantitative Determination : A method was developed for the quantitative determination of a genotoxic impurity and its precursor in fluconazole drug samples, using liquid chromatography–tandem mass spectrometry (Devanna & Reddy, 2016).
Synthesis of Analogous Compounds : There has been synthesis of compounds analogous to fluconazole, such as 2-(2,4-difluorophenyl)-1-(1H-1,2,4 triazol-1-yl-methyl)-3-(substituted heterocycl)-propan-2-ol, demonstrating the versatility of this compound in creating various derivatives (Heravi & Motamedi, 2004).
Spectroscopic and Structural Studies : Detailed spectroscopic and structural studies of triazole derivatives including DFT, NBO, NLO, and Fukui functional analysis were conducted to evaluate the stability and electronic properties of such compounds (Zacharias et al., 2018).
Pharmacokinetic Studies : The compound has been used in pharmacokinetic studies, for instance, using [4-18F] fluconazole to measure pharmacokinetics in animals through PET imaging (Livni et al., 1992).
Potential Anticancer Activity : Certain derivatives have been studied for their potential anticancer activity. For example, structural and molecular docking studies were conducted on a 1,2,4-triazole derivative with observed anticancer activity (Kaczor et al., 2013).
Antimicrobial Activities : Some derivatives have been synthesized and screened for their antimicrobial activities, showing good or moderate activities against various microorganisms (Bektaş et al., 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[[(2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O/c1-8-12(18-8,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8H,5H2,1H3/t8-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANJLSHZDUOBBP-UFBFGSQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301135239 | |
Record name | 1H-1,2,4-Triazole, 1-[[(2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301135239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135270-10-9 | |
Record name | 1H-1,2,4-Triazole, 1-[[(2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135270-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazole, 1-[[(2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301135239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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